molecular formula C22H13BrFNO4 B14952833 7-Bromo-1-(2-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-1-(2-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14952833
M. Wt: 454.2 g/mol
InChI Key: YAYUUIADNDXIEV-UHFFFAOYSA-N
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Description

“7-BROMO-1-(2-FLUOROPHENYL)-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, fluorine, and furan moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-BROMO-1-(2-FLUOROPHENYL)-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the fluorophenyl group: This step may involve a Suzuki coupling reaction between a boronic acid derivative and a halogenated precursor.

    Incorporation of the furan-2-ylmethyl group: This can be achieved through a Friedel-Crafts alkylation reaction using furan and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while substitution reactions can produce a variety of substituted chromeno[2,3-c]pyrroles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of the fluorophenyl and furan moieties may enhance its biological activity.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Similar compounds have been investigated for their anti-inflammatory, analgesic, and antitumor properties.

Industry

Industrially, this compound may find applications in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “7-BROMO-1-(2-FLUOROPHENYL)-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl group may enhance binding affinity to certain targets, while the furan moiety could contribute to the overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1-phenyl-2-(furan-2-ylmethyl)-chromeno[2,3-c]pyrrole-3,9-dione
  • 7-Bromo-1-(2-chlorophenyl)-2-(furan-2-ylmethyl)-chromeno[2,3-c]pyrrole-3,9-dione
  • 7-Bromo-1-(2-methylphenyl)-2-(furan-2-ylmethyl)-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of “7-BROMO-1-(2-FLUOROPHENYL)-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The combination of bromine, fluorine, and furan moieties in a single molecule is relatively rare and may result in unique reactivity and activity profiles.

Properties

Molecular Formula

C22H13BrFNO4

Molecular Weight

454.2 g/mol

IUPAC Name

7-bromo-1-(2-fluorophenyl)-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H13BrFNO4/c23-12-7-8-17-15(10-12)20(26)18-19(14-5-1-2-6-16(14)24)25(22(27)21(18)29-17)11-13-4-3-9-28-13/h1-10,19H,11H2

InChI Key

YAYUUIADNDXIEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Br)F

Origin of Product

United States

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